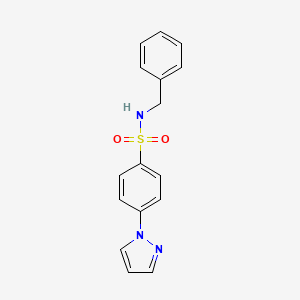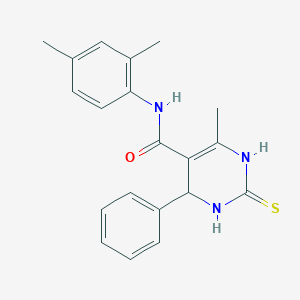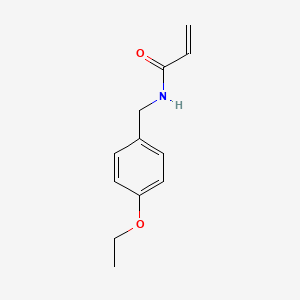![molecular formula C22H19N5O3 B14941818 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine](/img/structure/B14941818.png)
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine” is a complex organic compound that features a combination of benzodioxin, pyridylmethyl, and oxadiazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzodioxin and oxadiazole intermediates with the pyridylmethyl amine under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification: Employing techniques like recrystallization, chromatography, or distillation to obtain the pure compound.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridylmethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to amines or alcohols.
科学的研究の応用
Chemistry
Synthesis of Novel Compounds:
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Therapeutic Agents: Due to its complex structure, the compound may interact with biological targets, leading to the development of new therapeutic agents.
Industry
Material Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of “N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may inhibit or activate enzymes or receptors, leading to a biological response.
Interference with Cellular Pathways: It may disrupt cellular pathways, such as signal transduction or metabolic processes.
類似化合物との比較
Similar Compounds
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-thiadiazol-2-YL)amine
- N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-triazol-2-YL)amine
Uniqueness
The uniqueness of “N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N-(5-{2-[(3-pyridylmethyl)amino]phenyl}-1,3,4-oxadiazol-2-YL)amine” lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.
特性
分子式 |
C22H19N5O3 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[2-(pyridin-3-ylmethylamino)phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C22H19N5O3/c1-2-6-18(24-14-15-4-3-9-23-13-15)17(5-1)21-26-27-22(30-21)25-16-7-8-19-20(12-16)29-11-10-28-19/h1-9,12-13,24H,10-11,14H2,(H,25,27) |
InChIキー |
GCHJYWWYEAACSD-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NN=C(O3)C4=CC=CC=C4NCC5=CN=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-chlorophenyl)-7-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B14941739.png)


![6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B14941777.png)
![2-methyl-5-[4-methyl-3-(1H-pyrazol-1-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B14941789.png)

![ethyl 4-acetamido-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B14941798.png)
![4-(4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B14941805.png)

![2,2,4,6-Tetramethyl-7-[2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline](/img/structure/B14941815.png)
![Methyl {4-[6-methyl-3-oxo-1-(propan-2-yl)-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl]phenoxy}acetate](/img/structure/B14941819.png)
![3-(5-chloro-2-fluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941822.png)
![1-cyclohexyl-4-(3-methoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14941834.png)
![4-Amino-1-(3-fluorophenyl)-3-methyl-7-(2-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B14941836.png)
